Apoptosis and Proliferation Inhibition in Colorectal Cancer Cells
In a direct head-to-head comparison, α-OBn GalN3 (benzyl 2-azido-2-deoxy-α-D-galactopyranoside) was screened alongside α-OBn GalNAc (1-benzyl-2-acetamido-2-deoxy-α-O-D-galactopyranoside) and α-CBn GalNAc (C-glycoside analog) in human colorectal cancer cell lines PC/AA/C1/SB10C and HCA7/C29 at 0.5 mM for 4 days. All three compounds induced statistically significant apoptosis and downregulation of proliferation, with α-OBn GalN3 demonstrating comparable efficacy to the established inhibitor α-OBn GalNAc [1].
| Evidence Dimension | Apoptosis induction and proliferation inhibition in colorectal cancer cell lines |
|---|---|
| Target Compound Data | Induction of apoptosis and growth inhibition at 0.5 mM after 4 days in PC/AA/C1/SB10C and HCA7/C29 cells |
| Comparator Or Baseline | α-OBn GalNAc (acetamido analog) and α-CBn GalNAc (C-glycoside analog) both at 0.5 mM |
| Quantified Difference | All three inhibitors induced apoptosis; the increase in shed apoptotic cells was more pronounced with α-OBn GalN3 and α-CBn GalNAc compared to α-OBn GalNAc versus control |
| Conditions | Human colorectal cancer cell lines PC/AA/C1/SB10C and HCA7/C29; 0.5 mM compound concentration; 4-day treatment |
Why This Matters
This demonstrates that the azido derivative maintains biological activity equivalent to the widely used acetamido inhibitor while offering the additional benefit of a bioorthogonal azide handle for downstream click chemistry applications.
- [1] Patsos G, Hebbe-Viton V, Robbe-Masselot C, Masselot D, San Martin R, Greenwood R, et al. O-Glycan inhibitors generate aryl-glycans, induce apoptosis and lead to growth inhibition in colorectal cancer cell lines. Glycobiology. 2009;19(4):382-398. View Source
